molecular formula C17H18N2O4 B6395068 3-(3-BOC-Aminophenyl)picolinic acid CAS No. 1261900-77-9

3-(3-BOC-Aminophenyl)picolinic acid

Cat. No.: B6395068
CAS No.: 1261900-77-9
M. Wt: 314.34 g/mol
InChI Key: HHKXZFOXDLDQAL-UHFFFAOYSA-N
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Description

3-(3-BOC-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BOC-Aminophenyl)picolinic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the picolinic acid moiety. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl chloroformate to form the BOC-protected intermediate. This intermediate is then coupled with picolinic acid using a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino derivative, various substituted derivatives, and oxidized forms of the compound .

Scientific Research Applications

3-(3-BOC-Aminophenyl)picolinic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing the compound to interact with enzymes and proteins without immediate reaction. Upon deprotection, the free amino group can form covalent bonds with target molecules, inhibiting their function. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BOC-Aminophenyl)picolinic acid
  • 3-Amino picolinic acid
  • Picolinic acid

Uniqueness

3-(3-BOC-Aminophenyl)picolinic acid is unique due to the position of the BOC-protected amino group, which provides distinct reactivity and interaction profiles compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)13-8-5-9-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXZFOXDLDQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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